molecular formula C12H20ClN5 B12233807 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B12233807
M. Wt: 269.77 g/mol
InChI Key: RBNWCCXKPXOTEA-UHFFFAOYSA-N
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Description

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with isopropyl and methyl substituents. One common method includes the reaction of 1-isopropyl-4-methyl-1H-pyrazole with 1-methyl-1H-pyrazol-5-ylmethylamine under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .

Mechanism of Action

The mechanism of action of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

4-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-10(3)12(15-17)13-7-11-5-6-14-16(11)4;/h5-6,8-9H,7H2,1-4H3,(H,13,15);1H

InChI Key

RBNWCCXKPXOTEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=NN2C)C(C)C.Cl

Origin of Product

United States

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